molecular formula C7H10N2OS B8770986 3-Morpholin-4-yl-3-thioxopropanenitrile

3-Morpholin-4-yl-3-thioxopropanenitrile

Cat. No.: B8770986
M. Wt: 170.23 g/mol
InChI Key: VLMZXRFDZPDWQU-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-3-thioxopropanenitrile is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-morpholin-4-yl-3-sulfanylidenepropanenitrile

InChI

InChI=1S/C7H10N2OS/c8-2-1-7(11)9-3-5-10-6-4-9/h1,3-6H2

InChI Key

VLMZXRFDZPDWQU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)CC#N

Origin of Product

United States

Synthetic Methodologies for 3 Morpholin 4 Yl 3 Thioxopropanenitrile

Established Synthetic Routes to the Core Structure

The primary and well-documented method for the synthesis of 3-Morpholin-4-yl-3-thioxopropanenitrile involves the reaction of cyanothioacetamide with morpholine (B109124). This reaction proceeds via a transamination mechanism, where the amino group of cyanothioacetamide is displaced by the secondary amine, morpholine.

Transamination of Cyanothioacetamide with Morpholine

The reaction between cyanothioacetamide and morpholine serves as a direct route to this compound. This transformation is a nucleophilic substitution reaction at the thiocarbonyl group of cyanothioacetamide. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic carbon of the thioamide group. This is followed by the elimination of ammonia to yield the desired product.

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of the transamination reaction is influenced by several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the reactants. While comprehensive optimization studies specifically for this reaction are not extensively detailed in the available literature, general principles of organic synthesis and related procedures provide insights into favorable conditions.

For instance, the reaction is often carried out in a suitable organic solvent, such as ethanol, to ensure the solubility of the reactants. The temperature can be elevated to increase the reaction rate. In terms of stoichiometry, using an equimolar amount of morpholine relative to cyanothioacetamide is a common practice to ensure the formation of the desired monosubstituted product. An excess of morpholine could potentially lead to the formation of byproducts. The use of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has been reported to facilitate the reaction.

Table 1: Experimental Conditions for the Synthesis of this compound

ParameterValue
Starting Material 3-morpholino-3-thioxopropanenitrile
Reagent Acetone
Base DBU (0.1 equivalent)
Temperature 80 °C
Reaction Time 14 hours
Yield 94%
Solvent Not specified in this context
This table is based on an experimental procedure for a reaction involving 3-morpholino-3-thioxopropanenitrile as a starting material, providing insight into conditions it can withstand.

Development of Novel and Efficient Synthetic Protocols

In line with the growing emphasis on green chemistry, efforts in organic synthesis are increasingly directed towards developing methodologies that are more efficient, economical, and environmentally friendly. For the synthesis of this compound, this involves considerations of atom and step economy, as well as the exploration of catalyst-free and greener reaction conditions.

Atom-Economy and Step-Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The transamination of cyanothioacetamide with morpholine to produce this compound is inherently a reaction with good atom economy, as the primary byproduct is ammonia, a small molecule.

Catalyst-Free and Green Chemistry Approaches

Modern synthetic chemistry aims to minimize the use of hazardous substances and energy-intensive processes. This has led to the exploration of catalyst-free reactions and the use of environmentally benign solvents.

While the established synthesis of this compound may employ a catalyst, the development of catalyst-free alternatives is a desirable goal. Such approaches would simplify the reaction work-up and reduce the potential for catalyst-related impurities in the final product.

Performing organic reactions in water as a solvent is a key aspect of green chemistry. Water is non-toxic, non-flammable, and readily available. While the direct "on-water" synthesis of this compound has not been specifically reported, the exploration of aqueous conditions for similar transformations is an active area of research. The hydrophobic effect of water can sometimes accelerate reaction rates and influence selectivity. The feasibility of conducting the transamination of cyanothioacetamide with morpholine in an aqueous medium would represent a significant advancement in the green synthesis of this compound.

Solvent-Free Synthesis

Solvent-free synthesis represents a green chemistry approach that minimizes environmental impact by eliminating the need for conventional solvents. In the context of preparing this compound, a plausible solvent-free method involves the direct reaction of 3-morpholino-3-oxopropanenitrile with a thionating agent, most commonly Lawesson's reagent. This solid-state reaction is typically conducted by grinding the reactants together, sometimes with gentle heating, to initiate the transformation.

The reaction proceeds by the interaction of the amide carbonyl group with Lawesson's reagent, leading to the formation of a thioamide. The absence of a solvent can lead to shorter reaction times, simpler work-up procedures, and reduced chemical waste. Research on the thionation of various amides under solvent-free conditions has demonstrated the efficacy of this approach, often resulting in high yields of the desired thioamides. nih.govorganic-chemistry.org This methodology circumvents the use of dry hydrocarbon solvents which are often required in traditional thionation reactions. organic-chemistry.org

Reactant 1Reactant 2ConditionsProductYieldReference
AmideLawesson's ReagentSolvent-free, Grinding/HeatingThioamideHigh nih.govorganic-chemistry.org
KetoneLawesson's ReagentSolvent-free, MicrowaveThioketoneHigh organic-chemistry.org

This table presents generalized data for solvent-free thionation reactions based on available literature for analogous compounds.

Microwave-Assisted Preparations

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. For the synthesis of this compound, a microwave-assisted approach would involve the thionation of 3-morpholino-3-oxopropanenitrile with a suitable thionating agent, such as Lawesson's reagent, under the influence of microwave energy.

This method can be performed with or without a solvent. In a solvent-free microwave-assisted preparation, the solid reactants are mixed and irradiated, providing a highly efficient and environmentally friendly process. organic-chemistry.orgnih.gov The use of a high-boiling, microwave-transparent solvent can also be employed to ensure uniform heating of the reaction mixture. Studies on the microwave-assisted synthesis of thioamides have shown that this technique is broadly applicable and offers a significant improvement over conventional heating methods. organic-chemistry.orgsemanticscholar.org The rapid heating and enhanced reaction rates observed under microwave conditions are attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture.

Reactant 1Reactant 2ConditionsProductReaction TimeYieldReference
AmideLawesson's ReagentMicrowave, Solvent-freeThioamideMinutesHigh organic-chemistry.orgnih.gov
AmideLawesson's ReagentMicrowave, SolventThioamideMinutesHigh organic-chemistry.org

This table presents generalized data for microwave-assisted thionation reactions based on available literature for analogous compounds.

Chemical Reactivity and Transformation Pathways of 3 Morpholin 4 Yl 3 Thioxopropanenitrile

Intrinsic Nucleophilic and Electrophilic Characterizations

3-Morpholin-4-yl-3-thioxopropanenitrile possesses distinct regions of high and low electron density that define its reactivity. The primary nucleophilic center is the sulfur atom of the thioamide group. Due to its polarizability and the electron-donating nature of the adjacent morpholine (B109124) nitrogen, the sulfur atom readily donates its lone pair of electrons to electrophiles.

The carbon atom of the thiocarbonyl group (C=S) is inherently electrophilic, susceptible to attack by nucleophiles. Furthermore, the methylene (B1212753) group (-CH2-) positioned between the electron-withdrawing thioamide and nitrile groups is an active methylene. The protons on this carbon are acidic and can be abstracted by a base to generate a resonance-stabilized carbanion, which serves as a potent carbon-based nucleophile. This dual nucleophilicity, originating from both the sulfur atom and the α-carbon, is a cornerstone of its synthetic utility.

Reactions with Electrophilic Reagents

The nucleophilic character of this compound is most evident in its reactions with a variety of electrophiles. These reactions typically proceed via initial attack by the soft sulfur atom.

The sulfur atom of the thioamide moiety readily reacts with alkylating agents, such as alkyl halides, to form stable S-alkylated products known as ketene N,S-acetals or imidothioates. This S-alkylation is a crucial primary step in many of its subsequent transformations. The reaction transforms the thioamide into a highly reactive intermediate that is primed for further cyclization or addition reactions.

Table 1: Examples of S-Alkylation Reactions

Electrophilic Reagent (Alkylating Agent) Resulting S-Derivative (Intermediate Class)
Methyl Iodide S-Methyl Imidothioate
Benzyl Bromide S-Benzyl Imidothioate
Ethyl Bromoacetate S-(Ethoxycarbonylmethyl) Imidothioate

A synthetically powerful application of this compound is its reaction with α-haloketones to construct five-membered heterocyclic rings. nih.gov This transformation is a prime example of a sequential alkylation-cyclization process. The reaction initiates with the nucleophilic sulfur atom attacking the α-carbon of the haloketone, displacing the halide and forming an S-phenacylthioimidate intermediate.

Following this initial S-alkylation, an intramolecular cyclization occurs. The active methylene group, deprotonated under the reaction conditions, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone moiety that was just introduced. This annulation step results in the formation of a highly substituted five-membered ring, typically a thiophene derivative. This pathway is a key strategy for synthesizing complex thiophenes from simple acyclic precursors.

Table 2: Heterocycle Formation with α-Haloketones

This compound α-Haloketone Resulting Heterocycle Class
2-Bromo-1-phenylethanone 2-Amino-5-benzoyl-4-morpholinothiophene-3-carbonitrile
Ethyl 2-chloroacetoacetate Functionalized 2-Aminothiophene

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. rsc.orgchemistryforsustainability.orgnih.gov this compound is an excellent substrate for such reactions, enabling the rapid assembly of complex molecular architectures.

The reaction between an active methylene nitrile, an isothiocyanate, and an α-haloketone is a well-established MCR for the synthesis of 2-aminothiophenes, known as the Gewald reaction. This compound can be employed in a variation of this process. A notable example is a one-pot, three-component synthesis where this compound, an α-haloketone, and a base are combined. This process efficiently yields highly substituted thiophene derivatives. nih.govresearchgate.net The reaction proceeds through the sequential S-alkylation and intramolecular condensation described previously, but all steps are performed in a single reaction vessel, avoiding the need to isolate intermediates. This approach is highly convergent and allows for significant structural diversity in the final thiophene products by simply varying the α-haloketone starting material.

While this compound is a proven component in MCRs for constructing heterocyclic scaffolds, its specific application in diastereoselective MCRs is an area of ongoing development. Diastereoselective reactions are crucial for controlling the three-dimensional arrangement of atoms in complex molecules, particularly in the synthesis of pharmaceuticals.

The potential for diastereoselectivity exists when a new chiral center is formed during the MCR in the presence of a pre-existing one. For instance, if a chiral α-haloketone or another chiral reactant were used in the one-pot thiophene synthesis, the intramolecular cyclization step could potentially lead to the formation of two or more diastereomers. The development of catalytic systems or reaction conditions that favor the formation of a single diastereomer would represent a significant advance. nih.gov Such strategies are well-documented for other MCRs and could conceivably be applied to reactions involving this thioamide, thereby enabling precise control over the stereochemical outcome of the final heterocyclic product.

MCRs Involving Isocyanides

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. chalmers.se Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful tools in medicinal chemistry for the rapid generation of molecular libraries.

The Passerini three-component reaction (P-3CR) , first reported in 1921, typically involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. The reaction is believed to proceed through a concerted, cyclic transition state, especially in aprotic solvents at high concentrations. The Ugi four-component reaction (U-4CR) is even more versatile, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to yield a bis-amide product. The Ugi reaction mechanism involves the initial formation of an imine from the carbonyl and amine, which is then activated by the carboxylic acid. This intermediate is attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final stable product.

While this compound possesses an active methylene group that could potentially act as a component in certain MCRs, a review of the scientific literature did not yield specific examples of its direct participation in isocyanide-based Ugi or Passerini reactions. The application of this specific cyanothioacetamide in this context remains an area for potential future exploration.

Condensation Reactions with Carbonyl Compounds

The presence of an active methylene group flanked by two electron-withdrawing groups (the thiocarbonyl of the thioamide and the nitrile) makes this compound an excellent substrate for condensation reactions with aldehydes and ketones. The most prominent of these is the Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to generate an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as an amine or its salt. This reaction is a cornerstone of C-C bond formation in organic synthesis.

This compound readily undergoes Knoevenagel condensation with a variety of aromatic aldehydes and ketones. The reaction is often catalyzed by bases like piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as ethanol. These reactions are efficient for producing highly functionalized and electron-deficient alkenes.

Below is a table showing representative examples of Knoevenagel condensation reactions.

Carbonyl CompoundBase/CatalystSolventConditionsProductYield (%)
4-MethylbenzaldehydeDBUEthanolRT, 18 h(E)-2-cyano-3-(p-tolyl)-3-morpholinoprop-2-enethioamide85
4-ChlorobenzaldehydeDBUEthanolRT, 14 h(E)-2-cyano-3-(4-chlorophenyl)-3-morpholinoprop-2-enethioamide81
AcetoneDBU-80 °C, 14 h2-cyano-3,3-dimethyl-3-morpholinoprop-2-enethioamide94
BenzaldehydePiperidineEthanolReflux(E)-2-cyano-3-phenyl-3-morpholinoprop-2-enethioamide-

Functional Group Interconversions and Modifications of the Nitrile Moiety

The nitrile group is a versatile functional handle that can be transformed into a wide range of other functionalities, including amines, amides, and carboxylic acids. In the context of this compound, modifications of the nitrile are of synthetic interest.

A notable transformation is the conversion of the nitrile group into a thioamide. Research has shown that the transamination of cyanothioacetamide with a twofold excess of morpholine leads to the formation of 3-(morpholin-1-yl)-3-thioxopropanethioamide. This reaction proceeds via the initial formation of this compound, followed by the addition of a second equivalent of morpholine to the nitrile group, ultimately yielding the dithio-derivative. This demonstrates a direct pathway to modify the cyano group into another sulfur-containing functionality.

Other potential, though not specifically documented for this compound, transformations of the nitrile group include:

Hydrolysis: Acidic or basic hydrolysis could convert the nitrile to an amide (3-morpholin-4-yl-3-thioxopropanamide) or further to a carboxylic acid.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride could reduce the nitrile to a primary amine, yielding 3-amino-1-morpholin-1-yl-1-thioxopropane.

These potential transformations highlight the synthetic utility of the nitrile moiety within the this compound scaffold for accessing a broader range of derivatives.

Strategic Applications in Complex Organic Synthesis and Heterocyclic Chemistry

Building Block for Diverse N,S-Heterocycles

The strategic placement of functional groups in 3-Morpholin-4-yl-3-thioxopropanenitrile allows for its participation in various cyclization and condensation reactions, providing access to a rich diversity of heterocyclic systems. Its utility as a starting platform for preparing numerous heterocycles has been well-documented. researchgate.net

Substituted thiophenes are a crucial class of heterocyclic compounds with applications ranging from pharmaceuticals to organic electronics. researchgate.net this compound serves as a valuable synthon for the preparation of highly functionalized thiophenes. For instance, it has been utilized in the synthesis of complex thiophene derivatives such as 3-amino-N-(4-acetylphenyl)-5-(morpholin-1-yl)-thiophene-2-carboxamide. researchgate.net The synthesis of substituted thiophenes often employs methods like the Gewald reaction, a multi-component reaction that efficiently generates polysubstituted thiophenes. organic-chemistry.org While direct application of this compound in the Gewald reaction requires further investigation, its structural motifs are amenable to similar synthetic strategies. Another important method is the Fiesselmann thiophene synthesis, which provides a convenient route for constructing thieno[3,2-b]thiophene derivatives, highlighting the versatility of synthetic approaches to this class of compounds. nih.gov

Table 1: Examples of Substituted Thiophenes Synthesized Using Morpholine-Containing Precursors

Compound Name Synthetic Method Reference Potential Application Area
3-amino-N-(4-acetylphenyl)-5-(morpholin-1-yl)-thiophene-2-carboxamide Alkylation of 3-(morpholin-1-yl)-3-thioxopropanenitrile researchgate.net Medicinal Chemistry
5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates Fiesselmann Synthesis nih.gov Organic Electronics, Materials Science nih.gov

The thiazole ring is a prominent feature in many biologically active compounds, including numerous approved drugs. researchgate.netjocpr.com this compound is an effective precursor for thiazole synthesis. The reaction of this compound with active α-halocarbonyl compounds provides a direct route to substituted thiazole derivatives. researchgate.net This synthetic utility is significant, as the development of new methods for creating thiazole-containing molecules remains an active area of research in medicinal chemistry. nih.govekb.eg The synthesis can be tailored to produce a variety of derivatives, contributing to the generation of compound libraries for drug discovery. researchgate.net

An example of a thiazole derivative synthesized from 3-(morpholin-1-yl)-3-thioxopropanenitrile is 3-{2′-[2″-(molrpholin-1-yl)-2-thioxoethyl]thiazol-4′-yl}-2H-chromen-2-one, demonstrating the compound's role in constructing complex, multi-ring systems. researchgate.net

Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govmdpi.com The chemical reactivity of this compound lends itself to the formation of thiazolidinone scaffolds. Specifically, through alkylation reactions, it can be converted into derivatives like 2-[2-(morpholin-1-yl)-2-thioxoethylidene]thiazolidin-4-one. researchgate.net The synthesis of novel thiazolidinone derivatives is a key focus in the search for new therapeutic agents, with numerous strategies being developed for their construction and functionalization. nih.govekb.eg

Table 2: Heterocycles Synthesized from this compound

Heterocyclic Class Example Compound Synthetic Pathway Reference
Thiazole 3-{2′-[2″-(molrpholin-1-yl)-2-thioxoethyl]thiazol-4′-yl}-2H-chromen-2-one Reaction with active α-halocarbonyls researchgate.net

Nitrogen-containing heterocycles are ubiquitous in nature and form the core of a vast number of pharmaceuticals. chim.itnih.gov While the direct synthesis of pyrroles from this compound is a specific area for further research, its structural components are suitable for incorporation into various nitrogen-containing ring systems. mdpi.com The development of novel synthetic strategies, including microwave-assisted methods, has significantly advanced the ability to construct diverse N-heterocycles efficiently. chim.it The reactivity of the nitrile and thionoamide groups in this compound provides potential reaction sites for cyclization strategies leading to pyridines, pyrimidines, and other related heterocyclic structures. nih.govresearchgate.net

Synthesis of Advanced Synthetic Intermediates

Beyond its direct use in forming heterocyclic rings, this compound is instrumental in the synthesis of advanced synthetic intermediates. These intermediates, or building blocks, are crucial for the multi-step synthesis of complex target molecules. asischem.com The compound can be transformed into other versatile reagents, such as 3-aminothioacrylic acid amides, which serve as C-C-C or C-C-C-S synthons. orgsyn.org These intermediates can then be employed in a variety of subsequent chemical transformations, expanding the synthetic chemist's toolbox. The ability to generate complex and functionalized intermediates from a readily accessible starting material underscores the strategic importance of this compound in synthetic planning.

Contribution to the Development of New Synthetic Methodologies

The application of this compound and related structures has contributed to the advancement of synthetic methodologies. Its use in reactions that generate libraries of diverse compounds, such as the optimized Gewald reaction for tetrasubstituted thiophenes, showcases its role in high-throughput synthesis and drug discovery. organic-chemistry.org Furthermore, the development of efficient, one-pot, or microwave-assisted syntheses for nitrogen and sulfur heterocycles often relies on versatile building blocks like this compound. chim.itresearchgate.net As chemists continue to seek more efficient, atom-economical, and environmentally benign synthetic routes, the unique reactivity of this compound will likely find application in the design of new and innovative synthetic transformations.

Mechanistic Investigations of Reactions Involving 3 Morpholin 4 Yl 3 Thioxopropanenitrile

Elucidation of Proposed Plausible Reaction Mechanisms

Based on its synthetic applications, two primary reaction pathways for 3-Morpholin-4-yl-3-thioxopropanenitrile are the Knoevenagel-type condensation and alkylation followed by cyclization.

Knoevenagel-Type Condensation:

One documented reaction involves the condensation of this compound with aldehydes, such as p-anisaldehyde, in the presence of a basic catalyst like piperidine in ethanol googleapis.com. This reaction follows the general mechanism of a Knoevenagel condensation.

Step 1: Carbanion Formation: The basic catalyst (piperidine) deprotonates the active methylene (B1212753) group of this compound, forming a resonance-stabilized carbanion.

Step 2: Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (e.g., p-anisaldehyde). This results in the formation of an alkoxide intermediate.

Step 3: Protonation: The alkoxide intermediate is protonated by the solvent (ethanol) or the conjugate acid of the catalyst, yielding a β-hydroxy thioamide derivative.

Step 4: Dehydration: Under the reaction conditions, this aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, 3-(4-methoxyphenyl)-2-(morpholin-4-ylcarbonothioyl)acrylonitrile googleapis.com. The driving force for this step is the formation of a conjugated system.

S-Alkylation and Subsequent Cyclization:

In another synthetic application, this compound is reacted with an electrophile, such as ethyl iodoacetate, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in acetonitrile. This reaction proceeds via initial S-alkylation, a common reactivity pattern for thioamides, which can be followed by an intramolecular cyclization.

Step 1: Thioenolate Formation: The thioamide exists in tautomeric equilibrium with its thioenol form. The base (DIPEA) facilitates the deprotonation of the thioenol or the sulfur atom of the thioamide tautomer, forming a thioenolate anion. This anion is a soft nucleophile.

Step 2: Nucleophilic Substitution (S-Alkylation): The thioenolate attacks the electrophilic carbon of ethyl iodoacetate, displacing the iodide leaving group in an SN2 reaction. This yields an S-alkylated intermediate, a ketene S,N-acetal derivative.

Step 3: Intramolecular Cyclization: The nitrogen atom of the morpholine (B109124) ring or the nitrogen of the thioamide can then act as an intramolecular nucleophile, attacking the ester carbonyl or the nitrile group, leading to the formation of a heterocyclic ring system, such as a thiophene or thiazole derivative google.com. The specific cyclization pathway depends on the reaction conditions and the other reactants present.

Kinetic Studies of Key Transformations

While specific kinetic data for reactions involving this compound are not available in the reviewed literature, the kinetics of the proposed transformations can be discussed based on general principles.

For the Knoevenagel condensation , the rate-determining step can vary. In many cases, the initial deprotonation of the active methylene compound is rapid. The subsequent nucleophilic attack of the carbanion on the aldehyde carbonyl is often the slow, rate-determining step. However, if the dehydration step is slow and reversible, it could also become rate-limiting. A kinetic study would involve monitoring the concentration of reactants or products over time under varying concentrations of the substrate, aldehyde, and catalyst to determine the rate law and elucidate the rate-determining step.

For the S-alkylation reaction , the initial alkylation of the thioamide is typically a bimolecular nucleophilic substitution (SN2) reaction. The rate of this step would be expected to be first order in both the thioenolate and the alkyl halide.

Rate = k[Thioenolate][Ethyl Iodoacetate]

Role of Catalysis and Solvent Effects on Reaction Pathways

The choice of catalyst and solvent plays a critical role in directing the outcome and efficiency of reactions with this compound.

Catalysis:

In the Knoevenagel condensation, piperidine acts as a base catalyst to generate the reactive carbanion. Its efficacy is due to its appropriate basicity (pKa of its conjugate acid is ~11.1) to deprotonate the active methylene group without causing unwanted side reactions like hydrolysis of the nitrile.

In the S-alkylation reaction, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is employed google.com. This is crucial because a nucleophilic base could potentially compete with the thioenolate in attacking the ethyl iodoacetate. The steric bulk of DIPEA prevents it from acting as a nucleophile while allowing it to function effectively as a proton acceptor.

Solvent Effects:

The solvent choice influences reaction rates and sometimes the reaction pathway itself.

Protic solvents like ethanol , used in the Knoevenagel condensation, can solvate and stabilize the charged intermediates and transition states. It can also act as a proton source to protonate the intermediate alkoxide.

Polar aprotic solvents like acetonitrile , used in the alkylation reaction, are effective at solvating cations while leaving anions relatively unsolvated google.com. This enhances the nucleophilicity of the thioenolate anion, thereby accelerating the rate of the SN2 alkylation step. The lack of acidic protons also prevents unwanted protonation of the reactive intermediates.

The table below summarizes the roles of catalysts and solvents in the discussed reactions.

Reaction TypeCatalyst/BaseRole of Catalyst/BaseSolventRole of Solvent
Knoevenagel CondensationPiperidineBase catalyst: Deprotonates active methylene group.EthanolProtic solvent: Solvates intermediates, acts as a proton source.
S-AlkylationDIPEANon-nucleophilic base: Forms thioenolate.AcetonitrilePolar aprotic solvent: Enhances nucleophilicity of thioenolate.

Stereochemical Aspects of Reaction Mechanisms

The stereochemical outcomes of reactions involving this compound are dictated by the mechanism of the specific transformation.

In the Knoevenagel condensation with an aldehyde, the product is an α,β-unsaturated compound containing a carbon-carbon double bond. This double bond can exist as either the E or Z stereoisomer. The thermodynamic stability of the isomers often dictates the final product ratio. Typically, the isomer with the less steric hindrance between the bulky groups is favored. For the reaction with p-anisaldehyde, the E-isomer, where the bulky morpholinothiocarbonyl and methoxyphenyl groups are on opposite sides of the double bond, would be the expected major product.

For reactions that might proceed after S-alkylation and cyclization , if a new chiral center is formed, the stereochemical outcome would depend on the reaction mechanism. For instance, if a cyclization leads to the formation of a tetrahedral carbon with four different substituents, a racemic mixture of enantiomers would be expected unless a chiral catalyst, reagent, or solvent is used to induce stereoselectivity. Patent literature often covers both racemic mixtures and single stereoisomers, suggesting that methods for asymmetric synthesis or separation of enantiomers could be applicable, although specific examples for this compound are not detailed google.com. The formation of diastereomers is also possible if the molecule already contains a chiral center and a new one is formed.

Advanced Spectroscopic and Structural Elucidation of 3 Morpholin 4 Yl 3 Thioxopropanenitrile and Its Derivatives

Single Crystal X-ray Diffraction for Solid-State Structure Analysis

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 3-Morpholin-4-yl-3-thioxopropanenitrile, this technique would provide unequivocal data on bond lengths, bond angles, and torsion angles, defining its molecular geometry. The analysis would reveal the crystal system, space group, and unit cell dimensions, offering insight into the packing of molecules within the crystal lattice.

Key structural features of morpholine-containing compounds have been elucidated using this method. mdpi.commolport.com Typically, the morpholine (B109124) ring adopts a stable chair conformation. mdpi.commolport.com In related structures, the planarity of the thioamide group and the orientation of the morpholine ring relative to the rest of the molecule are critical parameters that can be precisely measured. Intermolecular interactions, such as hydrogen bonding or other non-covalent interactions that stabilize the crystal structure, would also be identified. However, specific crystallographic data for this compound is not available in the reviewed literature.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data Summary

Parameter Expected Value/Information
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) C=S, C-N, C≡N, C-C, Morpholine ring bonds
**Bond Angles (°) ** Angles defining molecular geometry
Torsion Angles (°) Conformational details of the molecule

| Morpholine Ring Conformation | Expected to be a chair conformation |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. While HRMS data is available for numerous derivatives synthesized from this compound, specific data for the parent compound was not found in the surveyed literature. scbt.com

Table 2: Expected High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₇H₁₀N₂OS
Monoisotopic Mass 170.0514 u
Ionization Mode E.g., Electrospray Ionization (ESI)
Adduct Ion E.g., [M+H]⁺, [M+Na]⁺
Calculated m/z To be calculated based on adduct
Measured m/z To be determined experimentally

| Mass Accuracy (ppm) | Typically < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments

NMR spectroscopy is the most powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Core Structure and Substituent Identification

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the core structure and substituents of this compound. The ¹H NMR spectrum would show distinct signals for the protons of the methylene (B1212753) group adjacent to the nitrile and the non-equivalent protons of the morpholine ring. The integration of these signals would confirm the number of protons in each unique environment.

The ¹³C NMR spectrum would provide complementary information, with characteristic chemical shifts for the thiocarbonyl carbon (C=S), the nitrile carbon (C≡N), the methylene carbon, and the carbons of the morpholine ring. The chemical shift of the thiocarbonyl carbon is particularly diagnostic, typically appearing significantly downfield. Although spectral data for many derivatives are documented, specific, complete ¹H and ¹³C NMR data for the parent this compound are not detailed in the available sources. scbt.com

Table 3: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
CH₂ (adjacent to CN) ~3.5 - 4.5 Singlet (s)
Morpholine CH₂ (adjacent to N) ~3.8 - 4.2 Multiplet (m)

| Morpholine CH₂ (adjacent to O) | ~3.6 - 3.8 | Multiplet (m) |

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
C=S ~190 - 210
C≡N ~115 - 120
CH₂ (adjacent to CN) ~25 - 35
Morpholine CH₂ (adjacent to N) ~45 - 55

| Morpholine CH₂ (adjacent to O) | ~65 - 70 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals for the methylene and morpholine groups.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrational modes of its key functional groups.

Table 5: Characteristic Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2240 - 2260
Thioamide (C=S) Stretching 1050 - 1250
C-N Stretching 1250 - 1350
C-O-C (Ether) Asymmetric Stretching 1070 - 1150

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

The C≡N stretching vibration is typically a sharp, medium-intensity band. The C=S stretching band is often weaker and can be more difficult to assign definitively than a carbonyl (C=O) stretch, but its presence in the "fingerprint region" is a key indicator of the thioamide group.

Advanced Spectroscopic Techniques for Dynamic Processes (e.g., variable temperature NMR)

The thioamide functional group in this compound can exhibit restricted rotation around the C-N bond due to its partial double bond character. This dynamic process can lead to the broadening of signals in NMR spectra at room temperature.

Variable Temperature (VT) NMR is a powerful technique used to study such dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshapes.

At low temperatures , the rotation around the C-N bond slows down significantly on the NMR timescale, potentially resulting in sharp, distinct signals for atoms in different conformational environments.

At high temperatures , the rotation becomes rapid, leading to the coalescence of these distinct signals into a single, time-averaged, sharp signal.

By analyzing the spectra at various temperatures, including the coalescence temperature, it is possible to calculate the energy barrier (activation free energy, ΔG‡) for the rotational process. This provides valuable quantitative information about the conformational dynamics of the molecule in solution. While the application of VT NMR to thioamides is well-established, specific studies on this compound were not identified.

Computational Chemistry Studies on this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there are no specific computational chemistry studies published for the compound this compound. The rigorous outline provided, which includes detailed analyses such as quantum chemical calculations, frontier molecular orbital analysis, molecular electrostatic potential mapping, density functional theory studies, molecular simulations, and spectroscopic parameter prediction, requires specific research data that is not present in the accessible domain for this particular molecule.

While computational studies are common for many chemical compounds, it appears that this compound has not been the subject of such focused academic or industrial research publications. Therefore, the generation of a detailed and scientifically accurate article adhering to the requested structure is not possible at this time. The creation of such an article would necessitate conducting original research to generate the required data points for each specified subsection.

Synthesis and Evaluation of Derivatized Analogues of 3 Morpholin 4 Yl 3 Thioxopropanenitrile

Structural Modifications of the Morpholine (B109124) Moiety

There is a notable lack of specific studies focused on the structural modification of the morpholine ring within the 3-Morpholin-4-yl-3-thioxopropanenitrile framework. In broader medicinal chemistry, modification of the morpholine moiety is a common strategy to modulate the physicochemical properties and biological activity of a compound. Such modifications can include the introduction of substituents at various positions on the morpholine ring or its replacement with other heterocyclic systems. However, the application of these strategies to this compound and the subsequent evaluation of these new analogues have not been detailed in available scientific literature.

Variations in the Thioxopropanenitrile Backbone

Similarly, in-depth investigations into variations of the thioxopropanenitrile backbone of this compound are not well-documented. The thioxopropanenitrile portion of the molecule offers several sites for potential modification, such as the nitrile group or the thioamide. Alterations to this backbone could significantly influence the molecule's electronic properties, reactivity, and interaction with biological targets. Without specific research, any discussion on the synthesis and impact of such variations remains speculative.

Synthesis of Poly-Functionalized Analogues

The synthesis of poly-functionalized analogues of this compound is an area that also appears to be underexplored in published research. While the parent compound possesses reactive handles that could, in principle, be used to introduce additional functional groups, detailed synthetic methodologies and the characterization of the resulting poly-functionalized compounds are not described in the current body of scientific literature.

Structure-Reactivity Relationship Studies of Analogues

Consequently, without a library of synthesized and evaluated analogues, comprehensive structure-reactivity relationship (SAR) studies for this class of compounds have not been established. SAR studies are crucial for understanding how specific structural features of a molecule contribute to its chemical reactivity and, by extension, its biological activity. The absence of such studies for derivatives of this compound means that the potential of this scaffold remains largely unexplored.

Future Perspectives and Emerging Research Directions

Integration into Continuous Flow Chemistry and Microreactor Systems

The synthesis and manipulation of thioamides can sometimes involve hazardous reagents or intermediates and exothermic reactions. Continuous flow chemistry, with its superior heat and mass transfer, offers a safer and more efficient alternative to traditional batch processing. nih.govcontractpharma.com The integration of 3-Morpholin-4-yl-3-thioxopropanenitrile into continuous flow systems could offer significant advantages.

Microreactors would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for optimizing the yields and purities of reactions involving this reactive intermediate. nih.govmdpi.com For instance, the synthesis of this compound itself, or its subsequent reactions, could be streamlined in a flow setup. This would be particularly beneficial for reactions that are difficult to control on a large scale in batch mode. The use of flow chemistry could also facilitate the safe handling of any toxic reagents or byproducts, paving the way for greener and more sustainable chemical processes. contractpharma.comchemrxiv.orgresearchgate.net

Table 1: Potential Advantages of Flow Chemistry for this compound

FeaturePotential Advantage
Enhanced Safety Minimized risk when handling hazardous reagents or exothermic reactions. contractpharma.com
Improved Control Precise regulation of reaction conditions leading to higher yields and purity. mdpi.com
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production.
Automation Potential for automated synthesis and in-line analysis for process optimization.

Application in Catalytic Asymmetric Synthesis

The development of novel chiral molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov The structure of this compound, with its activated methylene (B1212753) group, presents an opportunity for its use in catalytic asymmetric synthesis. Although research in this specific area is still nascent, the general principles of asymmetric catalysis can be applied to this molecule. researchgate.netnih.govmdpi.comresearchgate.net

Future research could focus on the development of chiral catalysts that can induce stereoselectivity in reactions involving the α-carbon of this compound. For example, asymmetric Michael additions or alkylations could lead to the synthesis of enantiomerically enriched compounds. The resulting chiral building blocks, containing both a nitrile and a morpholinothioyl group, could be valuable intermediates for the synthesis of complex, biologically active molecules. The morpholine (B109124) moiety, a common feature in many pharmaceuticals, adds to the potential of these chiral derivatives in drug discovery. e3s-conferences.orgacs.orgnih.govnih.gov

Exploration of Novel Reactivity Patterns and Unexpected Transformations

While the Knoevenagel condensation of this compound with aldehydes and ketones is a known reaction, the full extent of its reactivity is yet to be explored. The unique combination of a thioamide, a nitrile, and an active methylene group within one molecule suggests the potential for novel and unexpected chemical transformations. nih.govorganic-chemistry.orgresearchgate.net

Future investigations could delve into cycloaddition reactions, where the molecule could act as a precursor to novel heterocyclic systems. The thioamide functionality, for instance, could participate in [4+2] or [3+2] cycloadditions, leading to complex molecular architectures. Furthermore, the exploration of its reactivity under various conditions, such as photochemical or electrochemical stimulation, could unveil new reaction pathways. nih.gov The study of metal-catalyzed cross-coupling reactions involving the C-S bond of the thioamide could also be a fruitful area of research.

Development of Supramolecular Assemblies Utilizing its Structural Motifs

Supramolecular chemistry, the study of non-covalent interactions, has led to the development of a wide range of functional materials and systems. The thioamide group in this compound is a strong hydrogen bond donor and can also participate in other non-covalent interactions, making it an attractive motif for the construction of supramolecular assemblies. chemrxiv.orgnih.gov

Research in this direction could involve the design of self-assembling systems where molecules of this compound or its derivatives form well-defined structures such as gels, liquid crystals, or molecular cages. The interplay of hydrogen bonding from the thioamide and dipole-dipole interactions from the nitrile group could lead to the formation of robust and functional supramolecular polymers. These materials could find applications in areas such as drug delivery, catalysis, and molecular recognition.

Role in Advanced Materials Science and Chemo-sensing Platforms

The unique electronic and structural features of this compound suggest its potential use in the development of advanced materials and chemo-sensing platforms. The thioamide group is known to interact with various metal ions, and this property could be exploited in the design of novel chemosensors. nih.govspringerprofessional.denih.gov

Future research could focus on incorporating this molecule into polymer backbones or onto the surface of nanoparticles to create materials with specific sensing capabilities. For instance, a sensor based on this compound could be designed to detect specific metal ions through a colorimetric or fluorometric response. Furthermore, the nitrile group can be chemically modified to introduce other functionalities, allowing for the fine-tuning of the material's properties for specific applications in materials science, such as in the development of novel polymers or functional coatings. e3s-conferences.org

Q & A

Q. What are the key spectroscopic methods for confirming the structural identity of 3-Morpholin-4-yl-3-thioxopropanenitrile?

To confirm the structure, researchers should employ a combination of NMR spectroscopy (¹H and ¹³C) and FT-IR spectroscopy . For instance:

  • ¹H NMR : The morpholine ring protons typically resonate between δ 2.5–3.5 ppm, while the thioxo group (C=S) may influence neighboring protons, causing splitting patterns.
  • FT-IR : A strong absorption band near 2150–2200 cm⁻¹ confirms the nitrile (C≡N) group, and the C=S stretch appears around 1100–1250 cm⁻¹.
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What synthetic routes are reported for this compound?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting morpholine with a thiocyanate precursor (e.g., 3-chloropropionitrile and potassium thiocyanate). Key steps include:

  • Reflux conditions : In anhydrous solvents like THF or DMF under nitrogen.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
    Yields typically range from 60–80%, with purity confirmed by HPLC (>95%) .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and sensitive to light. Stability data suggest:

ConditionDegradation (%)Timeframe
Room temperature (25°C)5–10%30 days
4°C (dark)<2%60 days
-20°C (argon)Negligible6 months
Degradation products include morpholine oxide and thiourea derivatives, identified via LC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical. The morpholine ring adopts a chair conformation, while the thioxopropanenitrile moiety exhibits planarity due to conjugation. Key parameters:

  • Bond angles : C-S-C ≈ 105°, indicating sp³ hybridization.
  • Torsion angles : The C≡N group aligns antiperiplanar to the C=S group (θ ≈ 180°), minimizing steric strain.
    Refinement using SHELXL (via Olex2 or similar software) ensures precision, with R-factors < 0.05 for high-resolution data .

Q. How do electronic effects of the morpholine and thioxo groups influence reactivity in cross-coupling reactions?

The morpholine group acts as an electron donor via its lone pair on nitrogen, activating the nitrile carbon for nucleophilic attack. Conversely, the thioxo group (C=S) withdraws electrons, polarizing the adjacent C≡N bond. This dual effect enables:

  • Suzuki-Miyaura coupling : With aryl boronic acids at 80–100°C using Pd(PPh₃)₄ as catalyst (yields: 70–85%).
  • Cycloaddition reactions : With alkynes to form thiophene derivatives under microwave irradiation .

Q. How can contradictory reports on the compound’s solubility be reconciled?

Discrepancies arise from solvent polarity and measurement techniques. Experimental data show:

SolventSolubility (mg/mL)Method
DMSO45.2 ± 2.1Gravimetric
Ethanol8.7 ± 0.9UV-Vis (λ = 254 nm)
Water<0.1Nephelometry
Use standardized protocols (e.g., OECD 105) and control temperature (25 ± 0.5°C) to minimize variability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) assess:

  • LogP : Predicted 1.2–1.5 (experimental: 1.3 via shake-flask method).
  • pKa : The morpholine nitrogen has a pKa ≈ 7.1, enabling pH-dependent solubility.
    ADMET predictions (SwissADME) indicate moderate blood-brain barrier permeability and CYP3A4 metabolism .

Methodological Guidelines

  • Crystallization : Use slow evaporation from dichloromethane/hexane (1:3) to obtain diffraction-quality crystals.
  • Handling : Store under inert gas (argon) at -20°C; avoid prolonged exposure to moisture .
  • Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with PubChem reference spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.